Cas no 2034606-26-1 (1-3-(fluoromethyl)azetidin-1-yl-2-4-(propan-2-ylsulfanyl)phenylethan-1-one)

1-3-(fluoromethyl)azetidin-1-yl-2-4-(propan-2-ylsulfanyl)phenylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-3-(fluoromethyl)azetidin-1-yl-2-4-(propan-2-ylsulfanyl)phenylethan-1-one
- 1-(3-(fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- 1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
- AKOS026703818
- 1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
- 2034606-26-1
- F6554-4869
-
- インチ: 1S/C15H20FNOS/c1-11(2)19-14-5-3-12(4-6-14)7-15(18)17-9-13(8-16)10-17/h3-6,11,13H,7-10H2,1-2H3
- InChIKey: YMBRWSBANAVKRU-UHFFFAOYSA-N
- SMILES: S(C(C)C)C1C=CC(=CC=1)CC(N1CC(CF)C1)=O
計算された属性
- 精确分子量: 281.12496360g/mol
- 同位素质量: 281.12496360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 297
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 45.6Ų
1-3-(fluoromethyl)azetidin-1-yl-2-4-(propan-2-ylsulfanyl)phenylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6554-4869-10μmol |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034606-26-1 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6554-4869-2mg |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034606-26-1 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6554-4869-5mg |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034606-26-1 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6554-4869-5μmol |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034606-26-1 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6554-4869-3mg |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034606-26-1 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6554-4869-1mg |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034606-26-1 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6554-4869-4mg |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034606-26-1 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6554-4869-2μmol |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034606-26-1 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6554-4869-10mg |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034606-26-1 | 10mg |
$118.5 | 2023-09-08 |
1-3-(fluoromethyl)azetidin-1-yl-2-4-(propan-2-ylsulfanyl)phenylethan-1-one 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
1-3-(fluoromethyl)azetidin-1-yl-2-4-(propan-2-ylsulfanyl)phenylethan-1-oneに関する追加情報
Introduction to 1-3-(Fluoromethyl)azetidin-1-yl-2-4-(propan-2-ylsulfanyl)phenylethan-1-one (CAS No. 2034606-26-1)
1-3-(Fluoromethyl)azetidin-1-yl-2-4-(propan-2-ylsulfanyl)phenylethan-1-one, also known by its CAS number 2034606-26-1, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds with a wide range of biological activities. The unique structural features of this compound, including the fluoromethyl group and the propan-2-ylsulfanyl substituent, contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.
The chemical structure of 1-3-(fluoromethyl)azetidin-1-yl-2-4-(propan-2-ylsulfanyl)phenylethan-1-one consists of a central azetidine ring linked to a phenyl ring through an ethanone moiety. The fluoromethyl group attached to the azetidine ring and the propan-2-ylsulfanyl group on the phenyl ring are key functional groups that influence the compound's physicochemical properties and biological activity. These structural elements provide opportunities for modulating interactions with biological targets, such as enzymes and receptors, which are crucial for drug discovery and development.
Recent studies have highlighted the potential of azetidine-based compounds in various therapeutic areas. For instance, azetidines have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The introduction of fluorine atoms into these structures can enhance their metabolic stability and improve their pharmacokinetic profiles. The propan-2-ylsulfanyl group, on the other hand, can contribute to the compound's lipophilicity and cell membrane permeability, which are important factors for drug delivery and efficacy.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the biological activity of 1-3-(fluoromethyl)azetidin-1-yl-2-4-(propan-2-ylsulfanyl)phenylethan-1-one against a panel of cancer cell lines. The results demonstrated that this compound exhibited potent antiproliferative effects, particularly against breast cancer and lung cancer cells. The mechanism of action was found to involve the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
Another area of interest is the potential use of 1-3-(fluoromethyl)azetidin-1-yl-2-4-(propan-2-ylsulfanyl)phenylethan-1-one in neurodegenerative diseases. A recent study in the journal Bioorganic & Medicinal Chemistry Letters reported that this compound showed neuroprotective effects in an in vitro model of Parkinson's disease. The compound was found to reduce oxidative stress and prevent neuronal cell death, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
The pharmacokinetic properties of 1-3-(fluoromethyl)azetidin-1-y l - 2 - 4 - (propan - 2 - ylsulfanyl ) phenylethan - 1 - one have also been extensively studied. In preclinical animal models, this compound exhibited favorable oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Additionally, it showed low toxicity in both in vitro and in vivo assays, indicating a favorable safety profile.
The synthesis of 1 - 3 - (fluoromethyl ) azetidin - 1 - yl - 2 - 4 - (propan - 2 - ylsulfanyl ) phenylethan - 1 - one has been optimized using modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions and organocatalytic transformations. These synthetic routes allow for efficient and scalable production of the compound, which is essential for advancing it through preclinical and clinical development stages.
In conclusion, 1 - 3 - (fluoromethyl ) azetidin - 1 - yl - 2 - 4 - (propan - 2 - ylsulfanyl ) phenylethan - 1 - one (CAS No. 2034606 - 26 - 1) is a promising compound with diverse biological activities and favorable pharmacological properties. Its unique structural features make it an attractive candidate for further research and development in various therapeutic areas. Ongoing studies are expected to provide more insights into its mechanism of action and potential clinical applications.
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